N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide is a benzamide derivative characterized by a sulfone-containing tetrahydrothiophene ring (1,1-dioxidotetrahydrothiophen-3-yl) and a 4-(2-methylpropoxy)phenyl substituent. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfone or benzamide motifs.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-(2-methylpropoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-11(2)9-20-14-5-3-12(4-6-14)15(17)16-13-7-8-21(18,19)10-13/h3-6,11,13H,7-10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLROTZYDKUUYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes often require the use of reagents such as thionyl chloride, sodium hydroxide, and various organic solvents. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the final product.
Chemical Reactions Analysis
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide involves its interaction with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Substituent Modifications on the Benzamide Core
- Hexyloxy vs. 2-Methylpropoxy Chains: The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide () shares the sulfone-containing tetrahydrothiophene group but substitutes the 2-methylpropoxy chain with a longer hexyloxy group. Functional Impact: Longer alkoxy chains may improve binding to hydrophobic pockets in targets like G-protein-coupled receptors (GPCRs) but could hinder renal clearance.
- Dipeptide-like Derivatives: Compounds such as N-{(2S)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl}benzamide (, Entry 10) retain the 4-(2-methylpropoxy)phenyl group but introduce a chiral dipeptide-like backbone. This modification enables hydrogen bonding with proteases or kinases, contrasting with the sulfone group’s role in stabilizing transition states in enzymatic reactions .
Sulfone vs. Hydroxyl or Urea Groups
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () replaces the sulfone with an N,O-bidentate hydroxyl group, favoring coordination to metals in catalytic systems (e.g., Pd or Cu in C–H activation). This contrasts with the sulfone’s electron-withdrawing effects, which may enhance electrophilic reactivity in drug-target interactions .
- N-(4-(3-Phenylureido)Phenyl)Benzamide Derivatives () incorporate urea linkages, which improve water solubility via hydrogen bonding but reduce metabolic stability compared to sulfones. Urea derivatives often exhibit higher clearance rates in pharmacokinetic studies .
Anticancer Activity
- Hydrazide-Benzimidazole Hybrids :
Compounds like N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide () demonstrate potent antiproliferative activity (IC50 ~1–5 µM against MCF-7 cells) via topoisomerase inhibition. The target compound’s sulfone group may similarly intercalate DNA or inhibit kinases but with altered selectivity due to steric effects .
ADMET Properties
- Metabolic Stability: Sulfone-containing compounds generally exhibit lower CYP450-mediated oxidation rates than hydroxyl or urea analogs.
- Solubility and Bioavailability : The 2-methylpropoxy chain balances lipophilicity and solubility better than hexyloxy () or pentyloxy () chains, suggesting favorable oral bioavailability (predicted F% >50%) .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide is a novel compound with potential biological activity attributed to its unique structural features. This compound contains a tetrahydrothiophene ring and a benzamide moiety, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C20H25NO5S, with a molecular weight of approximately 391.48 g/mol. The compound features:
| Property | Value |
|---|---|
| Molecular Formula | C20H25NO5S |
| Molecular Weight | 391.48 g/mol |
| Boiling Point | 622.8 ± 55.0 °C (Predicted) |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially useful in treating infections caused by resistant strains.
- Insecticidal Activity : Analogous compounds have demonstrated larvicidal effects against mosquito vectors such as Aedes aegypti, which are responsible for transmitting diseases like dengue and Zika virus. For instance, related benzodioxole acids showed promising larvicidal activities with LC50 values indicating effective concentrations for pest control .
The exact mechanisms through which this compound exerts its biological effects remain an area of active research. Interaction studies focus on how this compound interacts with specific biological targets, including:
- Enzymatic Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Binding : Studies are ongoing to determine if the compound binds to receptors that could modulate physiological responses.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Larvicidal Activity Against Mosquitoes :
- Cytotoxicity Assessment :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
